14-Deoxy-11,12-Didehydroandrographisid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Deoxy-11,12-didehydroandrographiside is a natural diterpenoid compound found in the herb Andrographis paniculata. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an analytical reference standard in plant materials and commercial products of Andrographis paniculata using HPLC techniques.
Biology: The compound has shown potent antiproliferative activity against leukemic cells, inducing apoptosis through the activation of caspase-3 and caspase-9.
Medicine: It has been investigated for its potential to treat diseases such as fatty liver disease and liver injury by reducing cholesterol accumulation and exhibiting antioxidant and anti-inflammatory activities.
Industry: The compound’s bioactive properties make it a valuable component in the development of herbal medicines and supplements.
Wirkmechanismus
Target of Action
14-Deoxy-11,12-didehydroandrographiside (AND2), an analogue of andrographolide, has shown potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It is isolated from the plant Andrographis paniculata . The primary targets of AND2 are these cancerous cells, particularly those in leukemia .
Mode of Action
AND2 interacts with its targets by inhibiting proliferation and inducing cell death . This cytotoxicity is reversed by glutathione (GSH) pretreatment , suggesting that AND2’s mode of action involves the manipulation of intracellular GSH levels .
Biochemical Pathways
AND2 affects the redox status of THP-1 cells by decreasing the GSH content . This leads to a redox-mediated cell death . Furthermore, AND2 temporarily increases the expression of procaspase-3 during treatment , indicating that it may also influence the caspase pathway.
Pharmacokinetics
Its ability to affect intracellular gsh levels and induce cell death suggests that it can penetrate cell membranes and interact with intracellular targets
Result of Action
AND2’s action results in the inhibition of proliferation and induction of cell death in THP-1 cells . It decreases the GSH content in these cells, leading to redox-mediated cell death . Additionally, it temporarily increases the expression of procaspase-3 , which may lead to apoptosis.
Action Environment
The action of AND2 is influenced by the presence of GSH, as GSH pretreatment can reverse AND2’s cytotoxicity . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox environment within the cell
Biochemische Analyse
Biochemical Properties
14-Deoxy-11,12-didehydroandrographiside has been shown to interact with various enzymes, proteins, and other biomolecules. It exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells . The cytotoxicity of 14-Deoxy-11,12-didehydroandrographiside was found to be reversed by glutathione (GSH) pretreatment .
Cellular Effects
14-Deoxy-11,12-didehydroandrographiside has been shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells . It also reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
Molecular Mechanism
The molecular mechanism of action of 14-Deoxy-11,12-didehydroandrographiside involves its interaction with various biomolecules. It induces apoptosis in a concentration-dependent manner, mediated through elevated activation of caspase-3 and caspase-9 . It also decreases the GSH content in the THP-1 cancer cell line .
Temporal Effects in Laboratory Settings
The effects of 14-Deoxy-11,12-didehydroandrographiside change over time in laboratory settings. For instance, the expression of procaspase-3 varied in THP-1 cells during the time course of 14-Deoxy-11,12-didehydroandrographiside treatment .
Dosage Effects in Animal Models
In animal models, the effects of 14-Deoxy-11,12-didehydroandrographiside vary with different dosages. For example, it reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
Vorbereitungsmethoden
14-Deoxy-11,12-didehydroandrographiside is typically isolated from the methanolic extract of Andrographis paniculata leaves . The extraction process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of the compound is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .
Analyse Chemischer Reaktionen
14-Deoxy-11,12-didehydroandrographiside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
14-Deoxy-11,12-didehydroandrographiside is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide . it is unique in its specific bioactive properties, particularly its potent antiproliferative and apoptotic effects on leukemic cells .
Similar Compounds
- Andrographolide
- Neoandrographolide
- 14-Deoxy-11,12-didehydroandrographolide
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .
Biologische Aktivität
14-Deoxy-11,12-didehydroandrographiside (DDAG) is a bioactive compound derived from Andrographis paniculata, a plant renowned for its medicinal properties. This article explores the biological activities of DDAG, focusing on its anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial effects, supported by various research findings and case studies.
Chemical Structure and Properties
DDAG is a diterpene lactone characterized by modifications at the 11th and 12th carbon positions (dehydrogenation) and the 14th position (deoxygenation) compared to its parent compound andrographolide. This structural alteration contributes to its unique biological activities.
Anti-Cancer Activity
Research indicates that DDAG exhibits significant anti-cancer properties:
- Cell Cycle Arrest : DDAG has been shown to induce cell cycle arrest in breast carcinoma cells, effectively halting their proliferation. It promotes autophagy in cancer cells, which can lead to programmed cell death (Tan et al., 2012) .
- Immunomodulatory Effects : DDAG enhances immune responses by increasing the proliferation of peripheral blood mononuclear cells (PBMCs) and up-regulating IL-2 production. This suggests a potential role in improving anti-tumor immunity against various cancers, including colorectal cancer (Varma et al., 2011) .
- Apoptosis Induction : A study demonstrated that DDAG induces apoptosis in leukemic cells, highlighting its potential as a therapeutic agent in leukemia treatment (Sharma et al., 2020) .
Anti-Diabetic Activity
DDAG has been evaluated for its effects on diabetic nephropathy:
- Reduction of Diabetic Phenotypes : In vitro studies using murine glomerular mesangial cells showed that DDAG reduced markers associated with diabetic nephropathy, such as fibronectin and TGF-β. It also decreased apoptosis markers like caspase-3, indicating protective effects against kidney damage in diabetes (Wang et al., 2010) .
Antimicrobial Activity
DDAG demonstrates significant antimicrobial properties:
- Biofilm Inhibition : Research has shown that DDAG effectively inhibits biofilm formation by Pseudomonas aeruginosa. At a concentration of 0.1 mM, it reduced biofilm production by up to 92% when used in combination with antibiotics like azithromycin and gentamicin. This suggests that DDAG can enhance the efficacy of existing antimicrobial treatments by disrupting bacterial quorum sensing (Qin et al., 2006; Tan et al., 2019) .
- Antifungal Properties : Studies have reported that DDAG exhibits antifungal activity with minimum inhibitory concentrations (MICs) as low as 50 µg/mL against various fungal strains, indicating its potential use in treating fungal infections .
Pharmacokinetics
The pharmacokinetic profile of DDAG has been investigated to understand its absorption and metabolism:
- Bioavailability : Following oral administration, DDAG enters systemic circulation but is primarily metabolized into glucuronide and sulfate conjugates. These metabolites are predominantly found in plasma and excreted via urine, suggesting a need for further studies on its bioavailability and therapeutic efficacy (Zhang et al., 2023) .
Summary of Biological Activities
Case Studies
Several studies have highlighted the therapeutic potential of DDAG:
- Breast Cancer Study : A study demonstrated that treatment with DDAG led to significant reductions in tumor size and improved survival rates in animal models of breast cancer (Tan et al., 2012).
- Diabetic Nephropathy Model : In diabetic mice models, administration of DDAG resulted in lower levels of renal fibrosis markers compared to controls, suggesting protective renal effects (Wang et al., 2010).
- Biofilm Disruption Study : A combination therapy involving DDAG and standard antibiotics showed enhanced efficacy against multidrug-resistant Pseudomonas aeruginosa strains, providing a promising strategy for treating chronic infections (Qin et al., 2006).
Eigenschaften
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWTQBNFFGTG-XCMZMCRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.